Bepotastine N-Butyl Ester

Description

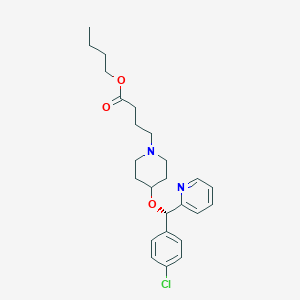

Structure

3D Structure

Properties

Molecular Formula |

C25H33ClN2O3 |

|---|---|

Molecular Weight |

445.0 g/mol |

IUPAC Name |

butyl 4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoate |

InChI |

InChI=1S/C25H33ClN2O3/c1-2-3-19-30-24(29)8-6-16-28-17-13-22(14-18-28)31-25(23-7-4-5-15-27-23)20-9-11-21(26)12-10-20/h4-5,7,9-12,15,22,25H,2-3,6,8,13-14,16-19H2,1H3/t25-/m0/s1 |

InChI Key |

MJWJWNKVPXYVJF-VWLOTQADSA-N |

Isomeric SMILES |

CCCCOC(=O)CCCN1CCC(CC1)O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3 |

Canonical SMILES |

CCCCOC(=O)CCCN1CCC(CC1)OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3 |

Origin of Product |

United States |

Chemical Synthesis and Reaction Pathways of Bepotastine N Butyl Ester

Synthetic Methodologies for Bepotastine (B66143) N-Butyl Ester

The intentional synthesis of Bepotastine N-Butyl Ester is crucial for its use as an analytical standard to monitor and control impurities in the active pharmaceutical ingredient (API), Bepotastine. daicelpharmastandards.com

The most direct method for synthesizing this compound is through the esterification of Bepotastine with butanol. This reaction is typically carried out under acidic conditions, which catalyze the condensation of the carboxylic acid group of Bepotastine with the hydroxyl group of butanol to form the butyl ester. smolecule.com The reaction involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. Water is eliminated as a byproduct, and the equilibrium is often shifted towards the product side by removing water or using an excess of the alcohol.

Another approach involves the reaction of a suitable Bepotastine precursor with a butyl-containing reagent. For instance, the key intermediate, (S)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine, can be reacted with an alkyl 4-halobutanoate, such as ethyl 4-bromobutanoate, in the presence of a base. newdrugapprovals.org To obtain the N-butyl ester specifically, butyl 4-halobutanoate would be used in this step. The reaction is typically performed in an organic solvent.

Table 1: General Conditions for Esterification

| Parameter | Description |

|---|---|

| Reactants | Bepotastine and Butanol |

| Catalyst | Strong acid (e.g., H₂SO₄) |

| Reaction Type | Fischer-Speier Esterification |

| Byproduct | Water |

The biological activity of Bepotastine is dependent on its specific stereochemistry, residing in the (S)-enantiomer. google.com Therefore, the stereoselective synthesis of its core structure is a critical aspect of its production and, by extension, the synthesis of its chiral derivatives like the N-butyl ester.

Several strategies have been developed to obtain the enantiomerically pure (S)-bepotastine core:

Chiral Resolution: One common method involves the resolution of a racemic mixture. For example, racemic 4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine can be resolved using a chiral acid, such as N-benzyloxycarbonyl L-aspartic acid or N-acetyl-L-phenylalanine, to selectively crystallize the desired (S)-enantiomer. quickcompany.inkoreascience.krgoogle.com This resolved (S)-intermediate is then alkylated with a butyl 4-halobutanoate to yield (S)-Bepotastine N-Butyl Ester.

Asymmetric Synthesis: More advanced methods focus on asymmetric synthesis to directly produce the desired stereoisomer. This includes the enantioselective reduction of the precursor ketone, (4-chlorophenyl)(pyridin-2-yl)methanone. Catalytic systems employing transition metals like Iridium or Ruthenium with chiral ligands have been successfully used for this asymmetric hydrogenation, yielding the (S)-alcohol intermediate with high enantiomeric excess. thieme-connect.comgoogle.com This intermediate is then used to build the rest of the Bepotastine molecule.

Once the stereochemically pure (S)-Bepotastine is synthesized, it can be converted to its N-butyl ester derivative via the esterification methods described in section 2.1.1.

Biocatalysis offers a green and highly selective alternative for synthesizing chiral molecules. Engineered alcohol dehydrogenases (ADHs) have been effectively used for the asymmetric reduction of the bulky diaryl ketone precursor to (S)-4-chlorophenylpyridylmethanol, a key intermediate for Bepotastine. researchgate.netdntb.gov.ua Studies have shown that engineering the hydrophobic binding pocket of ADH can lead to high conversion rates (99%) and excellent enantiomeric excess (98.4%). researchgate.netdntb.gov.ua This enzymatic approach provides the chiral alcohol necessary for constructing the (S)-Bepotastine core, which can subsequently be esterified to the N-butyl ester.

Elucidation of Formation Pathways for this compound as a Process-Related Impurity

The presence of impurities in an active pharmaceutical ingredient is a critical quality attribute that must be controlled to ensure safety and efficacy. daicelpharmastandards.com this compound is identified as a potential process-related impurity that can arise during the synthesis of Bepotastine. derpharmachemica.comsimsonpharma.com

Impurities in a final drug product often originate from the starting materials, intermediates, or reagents used in the synthesis. veeprho.comthieme-connect.com The formation of this compound as an impurity can be traced back to several potential sources:

Residual Butanol: If butanol is used as a solvent at any stage of the Bepotastine synthesis, particularly in the final steps involving the carboxylic acid moiety, it can react with Bepotastine under certain conditions (e.g., acidic pH) to form the ester impurity.

Impurities in Starting Materials: The synthesis of Bepotastine involves reacting (S)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine with a 4-halobutanoic acid ester, followed by hydrolysis. newdrugapprovals.org If the starting ester is not completely pure and contains butyl 4-halobutanoate, or if the subsequent hydrolysis step is incomplete, this compound may be carried through as an impurity. Similarly, the presence of Butyl benzene (B151609) sulphonate, identified as a potential genotoxic impurity, suggests that butyl-containing compounds may be present in the reaction matrix for the synthesis of the besilate salt, providing a source for the ester formation. wisdomlib.org A study identified an ethyl ester impurity (BT-01) that formed due to the presence of bromoethane (B45996) in a starting material, illustrating a plausible parallel pathway for the butyl ester. thieme-connect.com

The conditions under which a chemical reaction is performed can significantly influence the formation of byproducts and impurities.

Temperature and pH: Forced degradation studies on Bepotastine have shown that it is susceptible to degradation under both acidic and basic conditions, as well as under thermal stress. derpharmachemica.comnih.gov The esterification reaction that forms this compound is catalyzed by acid. Therefore, if the Bepotastine synthesis process involves acidic conditions and a source of butanol is present, the formation of the ester impurity is more likely, especially at elevated temperatures which can accelerate reaction rates. nih.gov

Solvents and Reagents: The choice of solvents and reagents is critical. The use of lower alcohols like methanol (B129727) or ethanol (B145695) in purification or reaction steps is common. If butanol or butyl-containing solvents are used, the risk of forming the corresponding ester impurity increases. The purity of reagents, such as the benzenesulfonic acid used to make the besilate salt, is also important, as contaminants could potentially catalyze side reactions. wisdomlib.org

Analytical methods like High-Performance Liquid Chromatography (HPLC) are essential for detecting and quantifying such impurities, ensuring that their levels are kept within acceptable limits as defined by regulatory guidelines. clearsynth.comderpharmachemica.comthieme-connect.com

Table 2: this compound - Compound Data

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | butyl 4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoate | smolecule.com |

| CAS Number | 1807606-59-2 | daicelpharmastandards.com |

| Molecular Formula | C25H33ClN2O3 | daicelpharmastandards.comsmolecule.com |

| Molecular Weight | 445.0 g/mol | cymitquimica.comsmolecule.com |

| Role | Process-Related Impurity / Analytical Standard | daicelpharmastandards.comsmolecule.com |

Degradation and Stability Studies Pertinent to this compound

Comprehensive, publicly available research focusing exclusively on the forced degradation of this compound is limited. However, its stability can be inferred from its role as a known impurity in bepotastine besilate formulations and from general chemical principles. derpharmachemica.comdaicelpharmastandards.com

The primary characteristic of this compound's chemical behavior is its nature as an ester, making it susceptible to hydrolysis. smolecule.com This reaction involves the cleavage of the ester bond in the presence of water, which would yield bepotastine and butanol. Stability-indicating analytical methods, such as specific HPLC techniques, have been developed to detect and quantify this compound alongside other impurities in bepotastine besilate. derpharmachemica.com This underscores its importance as a compound to be monitored during stability testing of the parent drug.

Material safety data sheets indicate that this compound is stable under normal storage conditions. cleanchemlab.com However, it is noted to be incompatible with strong oxidizing agents, which suggests a potential for oxidative degradation. cleanchemlab.com

Identification of Degradation Products and Their Proposed Formation Mechanisms

The degradation pathways of this compound can be understood through direct hydrolysis and by drawing parallels with the known degradation of its parent compound, bepotastine.

Identified Degradation Product:

The most direct degradation pathway for this compound is hydrolysis.

Bepotastine: The ester linkage is the most chemically labile part of the molecule under aqueous conditions. Through hydrolysis, the ester is cleaved, resulting in the formation of bepotastine and butanol. smolecule.com This reaction can be catalyzed by acidic or basic conditions.

Proposed Degradation Products (Based on Bepotastine Degradation Studies):

Forced degradation studies on bepotastine have identified several degradation products, primarily under photobasic and oxidative conditions. researchgate.netnih.gov It is plausible that this compound could undergo similar transformations, particularly at the piperidine (B6355638) and pyridine (B92270) nitrogen atoms, without affecting the butyl ester group.

This compound Piperidine N-Oxide: Oxidation of the tertiary amine in the piperidine ring would lead to the formation of an N-oxide. This is a common metabolic and degradation pathway for molecules containing such a moiety. The formation of the piperidine N-oxide of bepotastine itself is a known impurity. synzeal.com

This compound Pyridine N-Oxide: The nitrogen atom on the pyridine ring is also susceptible to oxidation, which would form the corresponding pyridine N-oxide. The N-oxide of bepotastine is a known impurity. daicelpharmastandards.comthieme-connect.com

The table below summarizes the identified and proposed degradation products and their formation mechanisms.

| Degradation Product Name | Proposed Formation Mechanism | Status |

| Bepotastine | Hydrolysis of the n-butyl ester linkage, catalyzed by acid or base, cleaving the molecule into bepotastine and butanol. | Identified smolecule.com |

| This compound Piperidine N-Oxide | Oxidation of the nitrogen atom on the piperidine ring. | Proposed (by analogy to bepotastine degradation synzeal.com) |

| This compound Pyridine N-Oxide | Oxidation of the nitrogen atom on the pyridine ring. | Proposed (by analogy to bepotastine degradation daicelpharmastandards.comthieme-connect.com) |

Advanced Analytical Methodologies for Bepotastine N Butyl Ester Characterization

Chromatographic Separation Techniques for Comprehensive Characterization and Quantification

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS), are fundamental in the analysis of Bepotastine (B66143) N-Butyl Ester. daicelpharmastandards.com These methods allow for the effective separation and quantification of this compound, even in the presence of other related substances and the parent API.

Development and Optimization of High-Performance Liquid Chromatography (HPLC) Methods

The development of a stability-indicating HPLC method is a critical step for the determination of Bepotastine N-Butyl Ester. derpharmachemica.com The optimization of such a method involves a systematic approach to select the appropriate stationary phase, mobile phase composition, and detector wavelength to achieve optimal separation and sensitivity.

A reverse-phase HPLC (RP-HPLC) method has been successfully developed for the quantification of related impurities of Bepotastine besilate, including this compound. derpharmachemica.comresearchgate.net The method optimization process identified a Symmetry Shield RP-18 column (250mm x 4.6 mm, 5µm) as providing good peak shape and resolution for all related impurities. derpharmachemica.com A gradient elution strategy is employed to ensure the effective separation of all compounds. The mobile phase consists of a buffer (1.0mL of 85% H3PO4 in 1000mL of milli-Q-water, with the pH adjusted to 3.0 with dilute triethylamine (B128534) solution) as mobile phase A, and a mixture of acetonitrile (B52724), methanol (B129727), and water (70:20:10 v/v/v) as mobile phase B. derpharmachemica.comresearchgate.net The flow rate is maintained at 1.0 mL/min, and the column temperature is set to 45°C. derpharmachemica.comresearchgate.net Detection is carried out at a wavelength of 225 nm. derpharmachemica.comresearchgate.net

The diluent, a 1:1 v/v mixture of Mobile phase-A and acetonitrile, is used for preparing standard and sample solutions. derpharmachemica.com System suitability is a crucial aspect of the method, with parameters such as resolution between adjacent peaks (not less than 1.5), signal-to-noise ratio for the reference solution (not less than 30), tailing factor (not more than 2.0), and theoretical plates (not less than 3000) being rigorously monitored. derpharmachemica.com

Table 1: Optimized HPLC Method Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | Symmetry Shield RP-18 (250mm x 4.6 mm, 5µm) |

| Mobile Phase A | 1.0mL H3PO4 (85%) in 1000mL milli-Q-water, pH 3.0 with triethylamine |

| Mobile Phase B | Acetonitrile : Methanol : Water (70:20:10 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 45°C |

| Detection Wavelength | 225 nm |

| Injection Volume | 5µL |

| Diluent | Mobile Phase A : Acetonitrile (1:1 v/v) |

Application of Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

For the analysis of trace levels of substances, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and specificity compared to conventional HPLC methods. nih.govscribd.com This technique is particularly valuable for the determination of impurities and for pharmacokinetic studies in biological matrices like human plasma. nih.govscribd.com

A sensitive and rapid UPLC-MS/MS method has been established for the quantification of bepotastine in human plasma. nih.gov In this method, bepotastine and an internal standard are extracted from plasma samples using a liquid-liquid extraction procedure with ethyl acetate. nih.gov The separation is achieved on a phenyl column with a mobile phase consisting of acetonitrile and 5 mM ammonium (B1175870) formate (B1220265) (pH 3.5) in an 85:15 (v/v) ratio. nih.gov

The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Bepotastine is detected by monitoring the transition of the protonated precursor ion ([M+H]+) at m/z 389 to the product ion at m/z 167. nih.gov This highly specific detection method allows for accurate quantification of bepotastine at very low concentrations, with a reported quantitation limit of 0.2 ng/mL in human plasma. nih.govscribd.com While this method was developed for bepotastine, similar principles would be applied for the trace analysis of its n-butyl ester impurity.

Method Validation for the Analysis of this compound

Method validation is a critical process that demonstrates the suitability of an analytical method for its intended purpose. The validation of the analytical method for this compound is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the reliability of the generated data. derpharmachemica.comresearchgate.net

Assessment of Specificity and Selectivity in Diverse Analytical Matrices

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. derpharmachemica.com For the HPLC method, specificity was confirmed by demonstrating that the peaks of Bepotastine and its related substances, including this compound, are well-resolved from each other and from any degradation products. derpharmachemica.com The use of a photodiode array (PDA) detector allows for peak purity analysis, which further confirms the specificity of the method by ensuring that no other impurities are co-eluting with the main peaks. derpharmachemica.com

In UPLC-MS/MS analysis, selectivity is inherently high due to the nature of mass spectrometric detection, particularly when using the MRM mode. nih.gov The selection of specific precursor-to-product ion transitions for both the analyte and the internal standard minimizes the potential for interference from the matrix. nih.gov

Determination of Limits of Detection (LOD) and Quantification (LOQ) for the Chemical Compound

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are important performance characteristics of an analytical method. The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. turkjps.org

For the HPLC method used to determine this compound, the LOD and LOQ were established based on the signal-to-noise ratio. derpharmachemica.com The LOD was determined to be the concentration that yields a signal-to-noise ratio of approximately 3:1, while the LOQ corresponds to a signal-to-noise ratio of about 10:1. derpharmachemica.com

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

| Parameter | Value (%) |

|---|---|

| Detection Limit (DL) | 0.0027 |

| Quantification Limit (QL) | 0.0108 |

Data from a study on related substances of Bepotastine besilate. derpharmachemica.com

Evaluation of Precision and Accuracy in Quantitative Analytical Procedures

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net Accuracy is the closeness of the test results obtained by the method to the true value. researchgate.net

The precision of the HPLC method for this compound was evaluated by performing multiple injections of a solution at the quantification limit level and calculating the relative standard deviation (%RSD) of the peak areas. derpharmachemica.com The method demonstrated good precision, with the %RSD values for repeatability and intermediate precision being within acceptable limits. derpharmachemica.com

Accuracy was determined through recovery experiments. derpharmachemica.com This involves spiking a blank matrix with known amounts of this compound at different concentration levels (from QL to 150% of the specification level) and analyzing the samples. derpharmachemica.com The percentage of recovery is then calculated to assess the accuracy of the method. derpharmachemica.com The developed HPLC method showed good accuracy, with recovery values falling within the acceptable range. derpharmachemica.com

Table 3: Precision and Accuracy Data for this compound

| Parameter | Value (%RSD) |

|---|---|

| Method Precision | 2.23 |

| Intermediate Precision | 4.91 |

| Accuracy (at QL level, % recovery) | 104.5 |

Data from a study on related substances of Bepotastine besilate. derpharmachemica.com

Robustness Studies of Developed Analytical Methodologies

The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For the characterization of this compound, robustness is a critical attribute of the developed analytical methodologies, ensuring consistent and accurate results.

Research findings have detailed the robustness evaluation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method developed for the quantification of bepotastine besilate and its related substances, including this compound. derpharmachemica.com The study was conducted by intentionally altering experimental conditions and assessing the impact on the analytical results. derpharmachemica.com

The key parameters that were varied during the robustness studies included the flow rate of the mobile phase, the pH of the buffer component of the mobile phase, and the column temperature. derpharmachemica.com In these studies, the composition of the mobile phase itself was kept constant. derpharmachemica.com The primary criteria for assessing the method's robustness were the resolution between Bepotastine besilate and its impurities, including this compound, and the relative retention time. derpharmachemica.com

The results of the robustness studies demonstrated that the analytical method is resilient to minor variations in its operational parameters. A significant finding was that even with the deliberate changes to the flow rate, pH, and column temperature, no significant alteration in the relative retention time was observed, with a relative error of less than 5%. derpharmachemica.com This indicates a high degree of method reliability for the routine analysis of this compound as an impurity in bepotastine besilate.

The following data tables summarize the parameters tested and the outcomes of the robustness studies:

Table 1: Investigated Parameters for Robustness Study

| Parameter | Original Value | Variation |

| Flow Rate | 1.0 mL/min | ± 0.1 mL/min |

| pH | 3.0 | ± 0.2 units |

| Column Temperature | 45°C | 40°C and 50°C |

Table 2: Results of Robustness Study

| Varied Parameter | Change | Observation | Outcome |

| Flow Rate | +0.1 units | No significant change in relative retention time. | Pass |

| pH | +0.2 units | No significant change in relative retention time. | Pass |

| Column Temperature | Studied at 40°C and 50°C | No significant change in relative retention time. | Pass |

These findings confirm the robustness of the developed HPLC method, making it suitable for reliable and routine quality control analysis of this compound. derpharmachemica.com

Preclinical Pharmacological Investigation of Bepotastine N Butyl Ester

Biotransformation and Metabolic Fate of the N-Butyl Ester

The central paradigm of the Bepotastine (B66143) N-Butyl Ester prodrug is its conversion to the active parent drug, Bepotastine. This biotransformation is crucial for its pharmacological activity, as the ester form is considered a transient, carrier version of the molecule.

The conversion of Bepotastine N-Butyl Ester to Bepotastine is predicated on hydrolysis catalyzed by esterase enzymes. scirp.org These enzymes are ubiquitous in biological systems, found in high concentrations in the liver, plasma, and other tissues. researchgate.net In vitro studies using preparations such as liver microsomes or purified plasma esterases are standard methods to evaluate the rate and extent of this bioactivation. scirp.org Carboxylesterases, in particular, are key enzymes involved in the metabolism of many ester-containing prodrugs. scirp.org

The hydrolysis reaction cleaves the ester bond, releasing the active Bepotastine and butanol as a byproduct. The rate of this conversion is a critical factor in the prodrug's design, ensuring that the active compound is released efficiently at the desired site of action. researchgate.net

Table 1: Representative In Vitro Hydrolysis of this compound

This table presents hypothetical data based on typical findings for ester prodrugs to illustrate the expected metabolic profile of this compound in various biological matrices.

| Biological Matrix | Enzyme Source | Half-Life (t½, min) | Metabolite Formed |

|---|---|---|---|

| Human Plasma | Plasma Esterases (e.g., BChE) | 15 | Bepotastine |

| Human Liver Microsomes | Carboxylesterases (CES1, CES2) | 8 | Bepotastine |

| Rat Intestinal Homogenate | Intestinal Esterases | 12 | Bepotastine |

| Phosphate Buffer (pH 7.4) | None (Chemical Hydrolysis) | >240 | Negligible |

A primary rationale for developing ester prodrugs is to enhance cellular permeability. researchgate.netnih.gov Carboxylic acids, like Bepotastine, are typically polar and may exhibit limited ability to passively diffuse across lipid-rich cell membranes. researchgate.net By converting the carboxylic acid to a less polar n-butyl ester, the molecule's lipophilicity is increased, which is expected to facilitate its passage through cell membranes. scirp.org

This enhanced permeation allows the prodrug to enter cells more effectively. digitellinc.com Once inside the cell, intracellular esterases hydrolyze the ester back to the active carboxylic acid, Bepotastine. nih.gov The reformation of the polar, charged parent drug within the cell effectively "traps" it, leading to intracellular accumulation and a higher localized concentration at its site of action. nih.gov

Table 2: Comparison of Physicochemical Properties and Permeability

This table compares the calculated physicochemical properties of Bepotastine with the expected properties of its N-Butyl Ester, highlighting the principles of the prodrug strategy.

| Compound | Molecular Weight | Calculated XLogP* | Topological Polar Surface Area (TPSA) | Expected Permeability |

|---|---|---|---|---|

| Bepotastine | 388.16 g/mol guidetopharmacology.org | 3.06 guidetopharmacology.org | 62.66 Ų guidetopharmacology.org | Moderate |

| This compound | 444.99 g/mol allmpus.com | >4.5 (Estimated) | 62.66 Ų (Ester group is less polar) | High |

*XLogP is a measure of lipophilicity; a higher value indicates greater lipid solubility.

The principal metabolic pathway for this compound is its conversion to Bepotastine through ester hydrolysis. The enzymes responsible for this activation are primarily hydrolytic enzymes, not oxidative ones. researchgate.net The main enzyme classes implicated in the bioconversion of ester-based prodrugs are:

Carboxylesterases (CES): Widely distributed, with high concentrations in the liver and intestine, these are considered the main enzymes for the hydrolysis of many ester prodrugs. scirp.org

Butyrylcholinesterase (BChE): Found in plasma, this enzyme also contributes to the systemic hydrolysis of ester-containing compounds. nih.gov

Once Bepotastine is released, it undergoes minimal further metabolism. drugs.com Studies on Bepotastine have shown that it is not significantly metabolized by cytochrome P450 (CYP) isozymes. drugs.commedicaldialogues.inresearchgate.net The primary route of elimination for the active drug is renal, with 75-90% of an administered dose being excreted unchanged in the urine. wikipedia.orghres.canih.gov This indicates that after the initial esterase-mediated activation of the prodrug, the resulting active molecule is metabolically stable.

Receptor Pharmacology and Molecular Target Engagement Studies

The pharmacological activity of this compound is dependent on its conversion to Bepotastine. The ester form itself is not expected to have a significant affinity for the histamine (B1213489) H1 receptor. Therefore, receptor pharmacology studies focus on the active parent compound, Bepotastine.

Bepotastine is a potent and highly selective histamine H1 receptor antagonist. wikipedia.orgnih.gov It exerts its therapeutic effect by competing with free histamine for binding at H1 receptors on effector cells. In vitro radioligand binding assays have been used to determine the affinity of Bepotastine for the H1 receptor. This strong binding affinity translates to effective antagonism of histamine-induced actions, which is the basis of its anti-allergic effects. nih.gov As a second-generation antihistamine, it effectively blocks the pro-inflammatory actions of histamine. guidetopharmacology.org

Table 3: Histamine H1 Receptor Binding Profile of Bepotastine

This table summarizes the known receptor activity of Bepotastine, the active metabolite of this compound.

| Compound | Target Receptor | Activity | Affinity Measurement |

|---|---|---|---|

| Bepotastine | Histamine H1 | Selective Antagonist guidetopharmacology.orgwikipedia.org | High Affinity nih.gov |

| This compound | Histamine H1 | Presumed Inactive (Prodrug) | Not Applicable |

A key characteristic of modern antihistamines is a high degree of selectivity for the histamine H1 receptor, which minimizes off-target effects. nih.gov Bepotastine has demonstrated a favorable selectivity profile with negligible affinity for a wide range of other receptors. nih.gov This selectivity is crucial for reducing side effects commonly associated with older, first-generation antihistamines, such as sedation (mediated by H1 receptors in the central nervous system) and anticholinergic effects like dry mouth (mediated by muscarinic receptors). drugbank.com Studies have confirmed that Bepotastine does not interact significantly with histamine H3, adrenergic, serotonin (B10506) (5-HT2), muscarinic, or benzodiazepine (B76468) receptors. hres.canih.govnih.gov

Table 4: Receptor Selectivity Profile of Bepotastine

This table presents data on the binding affinity of Bepotastine for various neurotransmitter receptors, demonstrating its high selectivity for the Histamine H1 receptor.

| Receptor Target | Binding Affinity/Activity |

|---|---|

| Histamine H1 | High Affinity Antagonist nih.gov |

| Histamine H3 | Negligible Affinity nih.govnih.gov |

| Adrenergic α1, α2, β | Negligible Affinity hres.canih.govnih.gov |

| Serotonin (5-HT2) | Negligible Affinity nih.govnih.gov |

| Muscarinic (M1, M2, M3) | Negligible Affinity hres.canih.govnih.gov |

| Benzodiazepine | Negligible Affinity hres.canih.govdrugbank.com |

Immunological and Inflammatory Pathway Modulation by Bepotastine

Investigation of Mast Cell Degranulation Inhibition in Established Cellular Models

Preclinical studies have demonstrated that Bepotastine effectively inhibits the degranulation of mast cells, a critical event in the allergic inflammatory cascade. In in vitro models using rat peritoneal mast cells, Bepotastine has been shown to suppress the release of histamine. nih.govarvojournals.org One study found that Bepotastine at a concentration of 1 mM significantly inhibited histamine release induced by the calcium ionophore A23187. arvojournals.org Another study reported that Bepotastine dose-dependently inhibited degranulation in human conjunctival mast cells with an IC50 of 252 µM. arvojournals.org This mast cell stabilizing property is a key component of its therapeutic action, as it prevents the release of various pro-inflammatory mediators. nih.govnih.gov

| Cellular Model | Inducer | Bepotastine Concentration | Effect |

| Rat Peritoneal Mast Cells | A23187 | 1 mM | Significant inhibition of histamine release arvojournals.org |

| Human Conjunctival Mast Cells | IgE Challenge | IC50 = 252 µM | Dose-dependent inhibition of degranulation arvojournals.org |

| Rat Basophilic Leukemia (RBL-2H3) Cells | Substance P | Not specified | Significant inhibition of degranulation nih.gov |

Analysis of Eosinophil Infiltration Modulation in Preclinical In Vitro and Ex Vivo Models

Bepotastine has been shown to modulate the activity of eosinophils, which are key effector cells in the late phase of allergic reactions. In preclinical models, Bepotastine has demonstrated an inhibitory effect on eosinophil migration and infiltration into inflamed tissues. nih.govnih.gov In vitro studies using guinea pig peritoneal eosinophils showed that Bepotastine dose-dependently inhibited chemotaxis induced by leukotriene B4 (LTB4) at concentrations of 0.1 mM and 1 mM. arvojournals.org Furthermore, in an in vivo model of allergic conjunctivitis in guinea pigs, topically administered Bepotastine besilate was found to suppress platelet-activating factor (PAF)-induced eosinophil infiltration into conjunctival tissue. nih.gov

| Model | Chemoattractant/Inducer | Bepotastine Concentration/Dose | Effect |

| In Vitro: Guinea Pig Peritoneal Eosinophils | Leukotriene B4 (LTB4) | 0.1 mM and 1 mM | Dose-dependent inhibition of chemotaxis arvojournals.org |

| In Vivo: Guinea Pig Allergic Conjunctivitis | Platelet-Activating Factor (PAF) | 1.0% solution | Suppression of eosinophil infiltration nih.gov |

| In Vivo: Mouse Model of Eosinophilic Inflammation | Ovalbumin (OVA) | 10 mg/kg, p.o. | Inhibition of eosinophil increase in BALF nih.gov |

Effects on the Release of Inflammatory Cytokines and Leukotrienes in Cellular Systems

The anti-inflammatory properties of Bepotastine also involve the modulation of cytokine and leukotriene production. Research has indicated that Bepotastine can inhibit the production of pro-inflammatory cytokines. nih.gov For instance, in human epidermal keratinocytes, Bepotastine was found to significantly suppress the production of IL-1α, CXCL10, and CCL17. nih.govscilit.com Additionally, non-clinical studies have suggested that Bepotastine possesses the ability to inhibit the activity of leukotrienes, such as LTB4 and LTD4, which are potent mediators of inflammation and bronchoconstriction. nih.gov This multifaceted activity on various inflammatory pathways underscores the comprehensive anti-allergic profile of Bepotastine.

| Cellular System | Mediator | Effect of Bepotastine |

| Human Epidermal Keratinocytes | IL-1α, CXCL10, CCL17 | Significant suppression of production nih.govscilit.com |

| Not Specified | Leukotriene B4 (LTB4) and Leukotriene D4 (LTD4) | Inhibition of activity nih.gov |

| Not Specified | Interleukin-5 (IL-5) | Inhibition of production nih.gov |

Structure Activity Relationship Sar Analysis and Rational Design of Bepotastine Ester Derivatives

Comparative Pharmacological Characterization of Diverse Bepotastine (B66143) Esters

The conversion of bepotastine's carboxylic acid to an ester functional group is a key strategy in the development of prodrugs. The length of the alkyl chain in these esters is a critical determinant of their physicochemical properties and, consequently, their biological activity. An increase in the length of the alkyl chain generally enhances the lipophilicity of the molecule. This increased lipophilicity can lead to improved absorption across biological membranes, such as the cornea or the gastrointestinal tract.

However, the relationship between alkyl chain length and biological activity is not always linear. While moderate chain lengths, such as in bepotastine N-butyl ester, may lead to an optimal balance of lipophilicity and aqueous solubility for enhanced absorption, excessively long alkyl chains can result in decreased aqueous solubility, potentially hindering formulation and bioavailability.

The rate of enzymatic hydrolysis of the ester back to the active parent drug, bepotastine, is also influenced by the alkyl chain length. Steric hindrance from longer or more branched alkyl chains can affect the interaction of the ester with endogenous esterases in tissues and plasma. This can modulate the rate of bioactivation, influencing the onset and duration of the therapeutic effect.

A hypothetical comparison of bepotastine esters with varying alkyl chain lengths is presented in the table below, illustrating the expected trends based on general principles of medicinal chemistry.

| Bepotastine Ester Derivative | Alkyl Chain Length | Expected Lipophilicity | Predicted Rate of Hydrolysis | Anticipated Biological Activity Modulation |

| Bepotastine Methyl Ester | Short | Moderate | Rapid | Rapid onset, shorter duration of action |

| Bepotastine Ethyl Ester | Short | Moderate-High | Rapid to Moderate | Balanced onset and duration |

| This compound | Medium | High | Moderate | Potentially optimized for sustained release |

| Bepotastine Octyl Ester | Long | Very High | Slow | Slower onset, prolonged duration of action |

This table is illustrative and based on general principles of structure-activity relationships for ester prodrugs.

Bepotastine itself is a chiral molecule, with the (S)-enantiomer being the pharmacologically active form. When considering ester derivatives, the introduction of an additional chiral center in the ester moiety can lead to the formation of diastereomers. These diastereomers can exhibit different pharmacological and pharmacokinetic properties.

For instance, the use of a chiral alcohol, such as l-menthol, in the esterification of bepotastine results in the formation of diastereomeric esters. A patented process describes the use of l-menthyl ester for the resolution of racemic bepotastine, highlighting the importance of stereochemistry in the synthesis of the active enantiomer. google.com The different spatial arrangements of the diastereomers can lead to variations in their interaction with metabolizing enzymes and target receptors. This can affect not only the rate of hydrolysis to the active drug but also the potential for off-target effects, thereby influencing both the potency and selectivity of the derivative.

The stereochemistry of the ester group can also play a role in the binding affinity of the prodrug to transporters, which can be crucial for its absorption and distribution. Therefore, a thorough evaluation of the stereochemical aspects is essential in the design and development of bepotastine ester derivatives to ensure optimal therapeutic outcomes.

Rational Design and De Novo Synthesis of Novel this compound Analogs

The rational design of novel analogs of this compound focuses on fine-tuning its pharmacological properties through targeted structural modifications. This process involves a deep understanding of the SAR of the existing molecule to guide the synthesis of new chemical entities with improved characteristics.

Building upon the this compound scaffold, several structural modifications can be envisioned to optimize its pharmacological profile. These modifications can be aimed at enhancing potency, selectivity, metabolic stability, or duration of action.

One approach involves the introduction of substituents on the pyridine (B92270) or chlorophenyl rings of the bepotastine core. For example, the addition of electron-withdrawing or electron-donating groups could modulate the electronic properties of the molecule, potentially influencing its binding affinity to the H1 receptor.

The following table outlines potential structural modifications and their intended pharmacological impact:

| Structural Modification | Target Moiety | Rationale for Modification | Desired Pharmacological Outcome |

| Introduction of a methyl group | Pyridine ring | Enhance receptor binding affinity | Increased potency |

| Replacement of chlorine with fluorine | Phenyl ring | Improve metabolic stability | Longer duration of action |

| Bioisosteric replacement of the ester | Butyl ester chain | Modulate rate of hydrolysis | Controlled release of active drug |

This table presents hypothetical design strategies for novel analogs.

Deuterium (B1214612), a stable isotope of hydrogen, can be strategically incorporated into a drug molecule to investigate its metabolic pathways. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage at the deuterated position, an effect known as the kinetic isotope effect.

The synthesis of deuterated analogs of this compound can provide valuable insights into its metabolism. By selectively replacing hydrogen atoms with deuterium at sites susceptible to metabolic oxidation, researchers can identify the primary sites of metabolism. For example, if a specific position on the butyl chain is deuterated and this leads to a significant increase in the half-life of the compound, it would suggest that this position is a key site of metabolic attack.

Computational and Theoretical Approaches in Bepotastine N Butyl Ester Research

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as Bepotastine (B66143) or its derivatives, and its biological target at the molecular level.

Bepotastine is a potent and selective antagonist of the histamine (B1213489) H1 receptor. drugbank.comnih.govnih.gov Molecular docking simulations are employed to predict the most likely binding pose of Bepotastine and its derivatives within the active site of the H1 receptor. These simulations rely on the three-dimensional structure of the receptor, which can be obtained through experimental methods like X-ray crystallography or approximated using homology modeling based on the structures of similar receptors. rsc.orgrsc.orgnih.gov

Docking studies can reveal key amino acid residues in the H1 receptor that are crucial for the binding of Bepotastine. For instance, interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions can be identified. These studies have indicated that residues like MET 183, THR 184, and ILE 187 in the histamine H1 receptor are important for binding with antihistamine compounds. rsc.orgnih.gov The binding of the carboxyl group of second-generation H1-antagonists with Lys191 and/or Lys179 in an anion-binding region of the receptor is also a significant finding from docking studies. nih.gov

While the histamine H1 receptor is the primary target, computational methods can also be used to explore potential off-target interactions. By docking Bepotastine N-Butyl Ester against a panel of other receptors and enzymes, researchers can predict potential side effects or identify new therapeutic applications.

| Residue | Interaction Type | Significance |

|---|---|---|

| MET 183 | Hydrogen Bonding | Important for the binding of cloperastine (B1201353) derivatives, which are also H1 antagonists. rsc.orgnih.gov |

| THR 184 | Hydrogen Bonding | Contributes to the binding affinity of H1 antagonists. rsc.orgnih.gov |

| ILE 187 | Hydrogen Bonding | Plays a role in the stable binding of antihistamines. rsc.orgnih.gov |

| Lys191 | Ionic Interaction | Interacts with the carboxyl group of second-generation antihistamines. nih.gov |

| Lys179 | Ionic Interaction | Forms part of the anion-binding region that interacts with specific ligands. nih.gov |

| Trp428 | Direct Interaction | A key residue in GPCR activation that interacts with first-generation H1-antagonists like doxepin. nih.gov |

Conformational analysis is performed to identify the low-energy, three-dimensional arrangements of this compound. This is important because the biological activity of a molecule is often dependent on its specific conformation.

Molecular dynamics (MD) simulations are then used to study the dynamic behavior of the ligand-receptor complex over time. dovepress.com These simulations can provide insights into the stability of the binding pose predicted by docking, the flexibility of the ligand and the receptor's active site, and the energetic contributions of different interactions. rsc.orgnih.govresearchgate.net For example, an MD simulation could reveal how water molecules mediate the interaction between this compound and the H1 receptor, or how conformational changes in the receptor are induced upon ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Studies for Bepotastine Ester Derivatives

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com

In the context of Bepotastine ester derivatives, a QSAR study would involve synthesizing a series of related compounds with varying ester groups and measuring their in vitro activity, such as their binding affinity for the histamine H1 receptor. Then, various molecular descriptors for each compound are calculated. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a QSAR model that correlates the descriptors with the biological activity. mdpi.com A well-validated QSAR model can then be used to predict the activity of new, unsynthesized Bepotastine ester derivatives, thereby guiding the design of more potent compounds.

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Topological | Wiener Index | Molecular branching and size |

| Geometrical | Molecular Surface Area | Molecular shape and size |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Physicochemical | LogP | Lipophilicity/hydrophobicity |

Network Pharmacology and Systems Biology Approaches

Network pharmacology and systems biology offer a holistic view of a drug's effects by considering its interactions within the complex network of biological pathways. nih.govnih.govfrontiersin.org

For a compound like Bepotastine, a network pharmacology approach would start by identifying its known targets (e.g., the histamine H1 receptor) and any predicted off-targets. nih.govresearchgate.net Then, protein-protein interaction databases are used to build a network of all the biomolecules that interact with these targets. mdpi.com

By analyzing this network, researchers can identify key biological pathways that are modulated by the drug. For Bepotastine, these pathways are likely to be related to allergic and inflammatory responses. researchgate.netnih.govnih.gov This approach can help to explain the multifaceted therapeutic effects of Bepotastine, which include mast cell stabilization and inhibition of eosinophil migration, beyond simple H1 receptor antagonism. nih.govmedpath.com Furthermore, it can help in identifying potential biomarkers to predict a patient's response to the drug or to monitor its therapeutic effects. Systems biology approaches are instrumental in understanding the complex interplay of molecular components in allergic diseases. nih.govfrontiersin.org

Construction and Analysis of Protein-Protein Interaction Networks Related to this compound and its Biotransformation Products

In the realm of computational pharmacology, the investigation of a drug's mechanism of action and its metabolic fate is increasingly reliant on systems biology approaches. One such powerful method is the construction and analysis of protein-protein interaction (PPI) networks. These networks provide a visual and analytical framework to understand the complex interplay of proteins that are directly or indirectly affected by a drug and its metabolites. For a compound like this compound, a prodrug, this analysis encompasses two primary spheres: the proteins involved in its conversion to the active moiety, Bepotastine, and the proteins that interact with the active drug to produce a therapeutic effect.

The biotransformation of this compound primarily involves the hydrolysis of its ester group to yield the active drug, Bepotastine, and butanol. This reaction is chiefly catalyzed by carboxylesterases, with human carboxylesterase 1 (CES1) being a key enzyme in this process due to its high abundance in the liver and its known role in the metabolism of many ester-containing drugs. wikipedia.org The active metabolite, Bepotastine, then exerts its therapeutic effect by acting as a selective antagonist of the histamine H1 receptor (HRH1). drugbank.comnih.gov

A comprehensive PPI network for this compound would, therefore, be centered around these two key proteins: CES1 for its biotransformation and HRH1 for its pharmacodynamic action. Computational tools and databases such as STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) and BioGRID (Biological General Repository for Interaction Datasets) are instrumental in constructing such networks by identifying known and predicted protein interactions.

The construction of a hypothetical PPI network begins with seeding these primary targets (CES1 and HRH1) into the database. The analysis then identifies first and second-degree interactors, which are proteins that directly bind to the target or to its direct binders, respectively. The resulting network map illustrates the intricate biological pathways associated with the drug's journey in the body.

Key Proteins in the this compound PPI Network

The table below details the central proteins in the constructed network and their respective roles.

| Protein | Gene Name | Function | Role in the Network |

| Carboxylesterase 1 | CES1 | Hydrolyzes ester-containing drugs and xenobiotics. wikipedia.org | Biotransformation Hub: Responsible for the conversion of this compound to active Bepotastine. |

| Histamine H1 Receptor | HRH1 | G-protein coupled receptor that mediates histamine-induced allergic responses. nih.govwikipedia.org | Pharmacodynamic Hub: The primary target of the active drug, Bepotastine. |

| G protein subunit alpha q | GNAQ | A G-protein subunit that is activated by the HRH1 receptor. proteopedia.org | Primary Effector: Directly interacts with HRH1 upon its activation by histamine (and inhibition by Bepotastine). |

| Phospholipase C Beta | PLCB | An enzyme that is activated by GNAQ and is involved in downstream signaling. | Secondary Effector: Propagates the signal initiated by HRH1 activation. |

| Cytochrome P450 Reductase | POR | An essential electron donor for all microsomal Cytochrome P450 enzymes. nih.gov | Metabolic Modulator: Interacts with and supports the function of CYP enzymes, which may be involved in minor Bepotastine metabolism. nih.gov |

| Cytochrome P450 3A4 | CYP3A4 | A major drug-metabolizing enzyme. nih.gov | Metabolic Modulator: While Bepotastine undergoes minimal CYP metabolism, CYP3A4 represents a potential, minor metabolic pathway. nih.gov |

Analysis of the Network

Once constructed, the PPI network can be analyzed for its topological properties to reveal key insights. For instance, proteins with a high number of connections, known as "hubs," are often critical for the integrity and function of the network. In this context, CES1 and HRH1 are the primary hubs. Disruptions in the function or expression of these hub proteins could significantly alter the pharmacokinetic or pharmacodynamic profile of this compound.

Furthermore, the network can be clustered into functional modules. For this compound, two distinct clusters emerge:

The Biotransformation Module: This cluster is centered around CES1 and includes other metabolic enzymes. Analysis of this module can help predict potential drug-drug interactions where co-administered drugs might compete for CES1, thereby affecting the activation rate of this compound.

The Signal Transduction Module: This module is built around HRH1 and its downstream signaling partners like GNAQ and PLCB. proteopedia.org Understanding the interactions within this module is crucial for elucidating the complete mechanism of action of Bepotastine and identifying potential off-target effects or opportunities for polypharmacology.

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing Bepotastine N-Butyl Ester?

Methodological Answer:

Synthesis should follow esterification protocols using Bepotastine and n-butyl alcohol under acid catalysis (e.g., sulfuric acid). Key steps include:

- Reagent Purity: Use ≥99% purity reagents to minimize side reactions (as per guidelines for n-butyl acrylate synthesis) .

- Characterization: Employ NMR (¹H/¹³C) and GC-MS to confirm ester bond formation and purity. For new compounds, provide full spectral data and elemental analysis to verify identity .

- Safety: Follow NIOSH IDLH protocols for handling volatile esters, including fume hood use and PPE (e.g., n-butyl acrylate safety thresholds: 2000 ppm/4H exposure limits) .

Basic: How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

Adopt accelerated stability testing frameworks used for labile esters (e.g., n-butyl acetate):

- Conditions: Test hydrolysis rates at pH 2–9, temperatures (4°C, 25°C, 40°C), and light exposure .

- Analytics: Monitor degradation via UPLC with BEH Phenyl columns for high-resolution separation of ester and hydrolysis products .

- Data Reporting: Quantify degradation products using AUC (area under the curve) and report LOD/LOQ for trace impurities .

Advanced: How can pharmacokinetic modeling be applied to study this compound’s tissue distribution?

Methodological Answer:

Use two-compartment pharmacokinetic models, as demonstrated for DE-537 N-Butyl Ester in rainbow trout :

- Experimental Design: Administer radiolabeled (e.g., ¹⁴C) ester intravenously; collect plasma/tissue samples at timed intervals.

- Model Fitting: Apply nonlinear regression (e.g., WinNonlin) to estimate parameters like clearance (CL) and volume of distribution (Vd).

- Validation: Cross-validate with LC-MS/MS data to confirm metabolite identity (e.g., free Bepotastine) .

Advanced: What strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Address discrepancies using evidence-based evaluation frameworks :

- Source Audit: Verify data origin (e.g., peer-reviewed studies vs. non-reviewed reports). Prioritize studies with full experimental details (reagent batches, instrumentation specs) .

- Meta-Analysis: Pool data from multiple studies using standardized metrics (e.g., IC₅₀ normalized to assay type). For example, reconcile varying IC₅₀ values by adjusting for cell line variability or solvent effects (e.g., DMSO vs. aqueous buffers) .

- Reproducibility Tests: Replicate key experiments under controlled conditions (pH, temperature) and report confidence intervals .

Basic: What analytical techniques are optimal for quantifying this compound in biological matrices?

Methodological Answer:

Leverage LC-MS/MS for sensitivity and specificity:

- Sample Prep: Use protein precipitation (acetonitrile) or SPE for plasma/brain homogenates.

- Chromatography: Optimize BEH C18 columns (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile) .

- Validation: Include matrix effect studies (e.g., post-column infusion) and spike-recovery tests (80–120% acceptable range) .

Advanced: How to assess the environmental impact of this compound using computational toxicology?

Methodological Answer:

Adopt QSAR (Quantitative Structure-Activity Relationship) models and bioconcentration factors (BCF):

- Data Inputs: Use logP (octanol-water partition coefficient) and molecular weight to predict BCF (e.g., DE-537 N-Butyl Ester BCF = 3.2 in trout) .

- Ecotoxicology: Cross-reference with EPI Suite™ estimates for acute aquatic toxicity (e.g., LC₅₀ for Daphnia magna) .

- Mitigation: Propose biodegradation pathways (e.g., esterase-mediated hydrolysis) and test via OECD 301F ready biodegradability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.